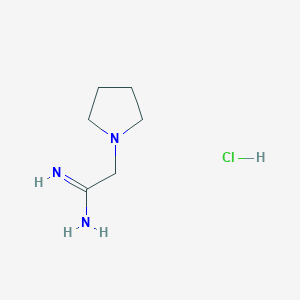

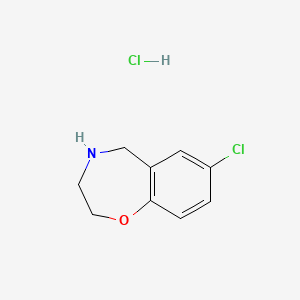

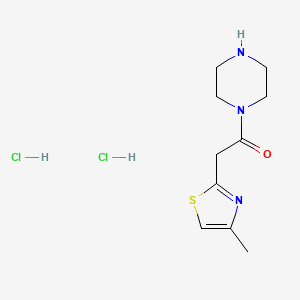

![molecular formula C8H11NO2 B1521269 5-Acetyl-5-azaspiro[2.4]heptan-7-one CAS No. 400841-12-5](/img/structure/B1521269.png)

5-Acetyl-5-azaspiro[2.4]heptan-7-one

説明

Synthesis Analysis

The synthesis of 5-Acetyl-5-azaspiro[2.4]heptan-7-one involves several steps. The rearrangement reaction is a Curtius rearrangement reaction, the degradation reaction is a Hofmann degradation reaction, and the Curtius rearrangement reaction is preferred . They assumed that the formation of 7-methyl-5,6-diazaspiro [2.4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis

The 5-Azaspiro[2.4]heptan-7-one,5-acetyl-,7-oxime molecule contains a total of 25 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 oxime(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Acetyl-5-azaspiro[2.4]heptan-7-one include a Curtius rearrangement reaction and a Hofmann degradation reaction . The formation of 7-methyl-5,6-diazaspiro [2.4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Physical And Chemical Properties Analysis

5-Acetyl-5-azaspiro[2.4]heptan-7-one is a white crystal-like solid. The boiling point of a similar compound, 5-azaspiro [2.4]heptan-4-one, is 302.6±11.0 C at 760 mmHg .科学的研究の応用

Antibacterial Activity

Research has highlighted the synthesis and pharmacological assessment of various derivatives of 5-azaspiro[2.4]heptan-7-one for their potent antibacterial properties. One study described the synthesis of chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones, showcasing their efficacy against Gram-positive and Gram-negative bacteria. Stereochemical analysis revealed that certain stereoisomers exhibited higher antibacterial potency, with one compound (DU-6859a) demonstrating significant effectiveness and favorable pharmacokinetic profiles (Kimura et al., 1994). Another study extended this research to novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which showed excellent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).

Drug Discovery and Design

Several studies have focused on the utility of 5-azaspiro[2.4]heptan-7-one derivatives in drug discovery, particularly for synthesizing compounds with potential medicinal applications. A notable example includes the diversity-oriented synthesis of azaspirocycles, providing rapid access to functionalized pyrrolidines, piperidines, and azepines, important scaffolds in drug discovery (Wipf et al., 2004). Another study developed a catalytic asymmetric 1,3-dipolar cycloaddition approach for constructing highly functional 5-aza-spiro[2.4]heptanes, demonstrating their value in medicinal chemistry (Liu et al., 2011).

Antitubercular Agents

Research into azaspiro analogs of linezolid highlighted the replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane to mitigate metabolism-related issues. These novel compounds were evaluated for their antibacterial and antitubercular effects, with several demonstrating promising activity profiles (Gadekar et al., 2016).

特性

IUPAC Name |

5-acetyl-5-azaspiro[2.4]heptan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)9-4-7(11)8(5-9)2-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVNHHPAQIDOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

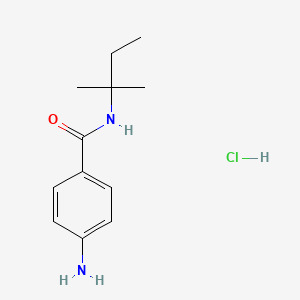

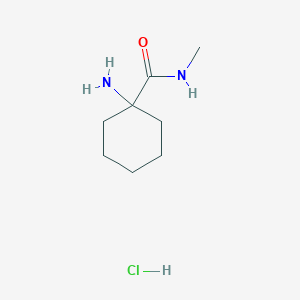

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

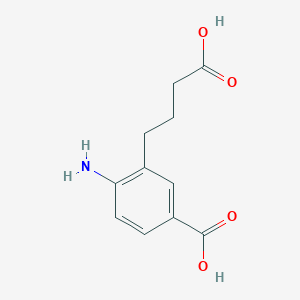

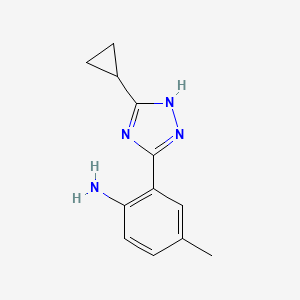

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

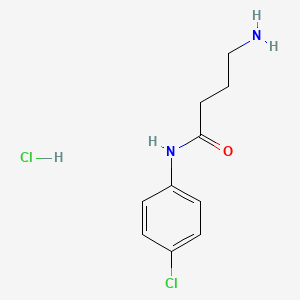

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)

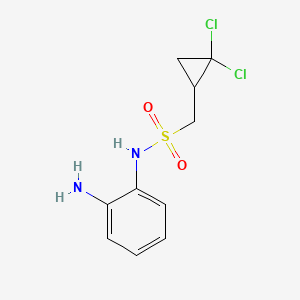

![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)